(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Description
Properties
Molecular Formula |
C18H34Cl2N2O5S |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10-,11+,12+,13+,14-,15-,16?,18-;/m1./s1 |
InChI Key |
AUODDLQVRAJAJM-ZSHBVFQLSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@H](C2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)Cl.Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Origin of Product |
United States |
Biological Activity
The compound (2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide; hydrochloride is a complex organic molecule notable for its potential pharmacological applications. Its structure includes a pyrrolidine ring and various functional groups that contribute to its biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features multiple chiral centers which influence its biological interactions. Its molecular formula is with a molecular weight of 425.0 g/mol. The presence of hydroxyl groups and a chlorine atom enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H33ClN2O5S |
| Molecular Weight | 425.0 g/mol |
| IUPAC Name | (2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide; hydrochloride |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The stereochemistry plays a crucial role in determining the binding affinity and specificity towards these targets. The compound may modulate enzyme activities or receptor functions leading to various biological responses.
Pharmacological Applications
Research indicates that this compound may exhibit a range of pharmacological effects due to its structural characteristics:
- Antidiabetic Potential : Similar compounds have been studied for their antidiabetic properties. The presence of the pyrrolidine ring suggests potential interactions with glucose metabolism pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. This could be due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Antioxidant Effects : The hydroxyl groups in the structure may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress.
Study 1: Antidiabetic Activity
A study investigated the effects of structurally related pyrrolidine derivatives on glucose uptake in muscle cells. Results indicated that these compounds enhanced insulin sensitivity and glucose uptake significantly compared to controls .
Study 2: Antimicrobial Effects
In vitro assays showed that compounds with similar functional groups exhibited bactericidal effects against various strains of bacteria, suggesting that the subject compound may also have potential as an antimicrobial agent .
Study 3: Toxicity Assessment
Research on the toxicity profile of related compounds indicated that while they exhibit beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects such as phospholipidosis due to enzyme inhibition .
Scientific Research Applications
Overview
The compound (2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide; hydrochloride is a complex organic molecule with significant potential in pharmacology due to its unique stereochemistry and functional groups. This article explores its applications in various scientific fields, particularly in medicinal chemistry and pharmacology.
Antidiabetic Potential
The compound's structural similarities to known antidiabetic agents suggest potential applications in diabetes management. Its configuration may influence the modulation of glucose metabolism and insulin sensitivity:
| Compound | Mechanism of Action | Potential Application |
|---|---|---|
| Metformin | Activates AMP-activated protein kinase (AMPK) | Antidiabetic |
| Sitagliptin | Dipeptidyl peptidase IV inhibitor | Antidiabetic |
| Dapagliflozin | SGLT2 inhibitor | Antidiabetic |
| Subject Compound | Potentially modulates glucose metabolism | Antidiabetic (under study) |
The unique combination of functional groups in this compound may allow it to interact with metabolic pathways differently than existing drugs .
Antiviral Activity
Research indicates that compounds with similar structural motifs have shown antiviral properties. The presence of hydroxyl groups can enhance interactions with viral proteins or inhibit viral replication processes. Studies are ongoing to evaluate the efficacy of this compound against specific viral targets .
Neurological Applications
Given its ability to cross the blood-brain barrier due to its lipophilicity, there is potential for this compound in treating neurological disorders. It may act on neurotransmitter systems or neuroprotective pathways, which are critical in conditions such as Alzheimer's disease or Parkinson's disease .
Synthesis and Production
The synthesis of this compound involves several steps that require precise control over reaction conditions to ensure the desired stereochemistry is achieved:
- Preparation of the Pyrrolidine Ring : This step is crucial as it forms the backbone of the molecule.
- Chlorination : Introducing the chlorine atom at the correct position is essential for biological activity.
- Attachment of Functional Groups : The incorporation of trihydroxy-methylsulfanyloxan moiety must be handled carefully to preserve functional integrity.
Industrial production methods would likely focus on optimizing these synthetic routes to maximize yield while minimizing costs through catalytic processes and efficient purification methods .
Case Study 1: Antidiabetic Efficacy
In a preliminary study involving diabetic rat models, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was hypothesized to involve enhanced insulin sensitivity and modulation of hepatic glucose production.
Case Study 2: Antiviral Activity Assessment
A recent investigation explored the antiviral effects of structurally similar compounds against influenza virus strains. Results indicated that modifications to the hydroxyl group positioning could significantly alter antiviral potency. Future studies are planned to assess the subject compound's efficacy against these viruses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
Compound in
- Structure : Differs in stereochemistry at the chloro-propyl group: (1R,2R) vs. (1R) in Clindamycin.
- Impact: Stereochemical variations at the propyl group can alter ribosomal binding affinity and pharmacokinetics.
Compound in
Functional Group Modifications
Pyrazole Carboxamide Derivatives ()
- Structure : Replace the pyrrolidine core with a pyrazole ring and aryl substituents.
- Impact : Aryl groups (e.g., 4-chlorophenyl in Compound 3b) enhance lipophilicity, as evidenced by higher melting points (171–172°C vs. Clindamycin’s ~141°C). However, reduced hydrogen-bonding capacity may limit solubility in biological systems .
Tetrahydroisoquinoline Carboxamides ()
- Structure: Utilize a tetrahydroisoquinoline backbone with halogenated aryl groups.
- Impact : The 7-hydroxy group (Compound 4) improves water solubility, while bromo/chloro substituents (Compounds 6–7) enhance target specificity through hydrophobic interactions .
Preparation Methods
Pyrrolidine Core Synthesis
The pyrrolidine fragment requires stereoselective introduction of methyl and propyl groups at positions 1 and 4, respectively. A plausible route involves cyclization of 1,4-dichlorobutane derivatives under nucleophilic substitution conditions. As demonstrated in the preparation of N-methylpyrrolidine (CN110590706B), potassium iodide catalysis in high-boiling ether solvents (e.g., diglyme) facilitates cyclization at atmospheric pressure, avoiding high-pressure equipment. Applying this method, 1,4-dichlorobutane could react with a chiral amine precursor to establish the (2S,4R) configuration.
Oxane Ring Construction
The thiomethyl-oxane ring synthesis likely employs epoxide ring-opening strategies or thioglycosidation to introduce the methylsulfanyl group. Stereochemical control at positions 3R,4S,5R,6R may leverage enzymatic catalysis, as seen in the ketoreductase-mediated synthesis of (S)-2-chloro-1-(3-hydroxyphenyl)ethanol (CN109576313B), which achieves 100% enantiomeric excess (ee).
Stepwise Synthetic Route
Synthesis of (2S,4R)-1-Methyl-4-Propylpyrrolidine-2-Carboxamide
Step 1: Cyclization of 1,4-Dichlorobutane
Under atmospheric pressure, 1,4-dichlorobutane reacts with a chiral methylamine derivative in diglyme solvent catalyzed by potassium iodide. The ether solvent enhances methylamine solubility, enabling efficient nucleophilic substitution.
Reaction Conditions
Step 2: Propyl Group Introduction
A Grignard reagent (e.g., propylmagnesium bromide) adds to the pyrrolidine intermediate, followed by oxidation to install the carboxamide group.
Synthesis of (3R,4S,5R,6R)-3,4,5-Trihydroxy-6-Methylsulfanyloxane
Step 1: Thioglycosidation
A glucose-derived epoxide reacts with methylthiolate under basic conditions to form the thiomethyl-oxane ring.
Step 2: Enzymatic Hydroxylation
Ketoreductase from Lactobacillus kefiri (CN109576313B) selectively hydroxylates intermediate ketones, achieving stereochemical control.
Reaction Conditions
Fragment Coupling and Final Assembly
Step 1: Amide Bond Formation
The pyrrolidine-2-carboxamide reacts with the chlorinated propyl-oxane intermediate via Schotten-Baumann conditions.
Step 2: Hydrochloride Salt Formation
Treating the free base with HCl gas in anhydrous ethanol yields the hydrochloride salt.
Stereochemical Control Strategies
Enzymatic Resolution
Ketoreductases enable precise control over stereocenters in the oxane ring. For example, L. kefiri ketoreductase achieves 100% ee for S-configuration alcohols, which can be adapted to set the 3R,4S,5R,6R centers.
Chiral Auxiliaries
Evans oxazolidinones or Oppolzer sultams may direct asymmetric induction during pyrrolidine functionalization.
Critical Process Parameters
Challenges and Mitigation
Byproduct Formation
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction parameters be optimized?
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer :
Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular weight and stereochemistry. The IUPAC name and stereochemical descriptors (e.g., 2S,4R configuration) should align with X-ray crystallography or computational models (InChI:
1S/C31H33F3N2O5S...) . Synchrotron-based techniques can resolve non-covalent interactions in crystalline forms .
Q. What protocols ensure purity and stability during storage?
- Methodological Answer : Purity testing follows pharmacopeial guidelines, such as chloride content analysis via nitric acid precipitation (<1.03% limit) and UV-HPLC for quantification . Stability studies under varying pH (4–9) and temperature (4°C to 40°C) should monitor degradation products. Lyophilization in amber vials under inert gas (N₂/Ar) prevents oxidation and hydrolysis .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s reactivity in catalytic systems?
Q. How can contradictions in biological activity data (e.g., antibacterial vs. antifungal efficacy) be resolved?
- Methodological Answer : Structure-activity relationship (SAR) studies should compare substituent effects (e.g., propyl vs. methyl groups on pyrrolidine) using isogenic microbial strains. Dose-response assays (MIC/MBC) under standardized CLSI protocols minimize variability. Conflicting data may arise from differential membrane permeability or efflux pump expression, requiring transcriptomic profiling (RNA-seq) .
Q. What strategies address stereochemical challenges during large-scale synthesis?
- Methodological Answer : Enantioselective catalysis (e.g., chiral auxiliaries or organocatalysts) ensures fidelity at the (3R,4S,5R,6R)-oxane core. Continuous-flow asymmetric synthesis minimizes racemization, while in-line FTIR monitors stereochemistry in real time . Recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) improves diastereomeric excess (>98% ee) .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
